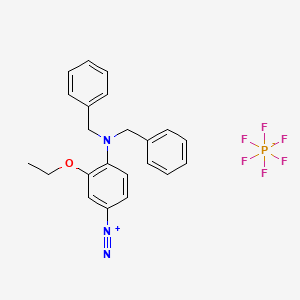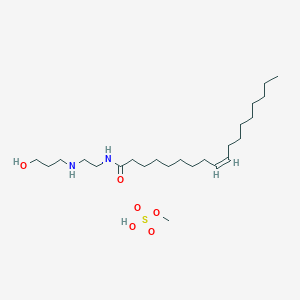![molecular formula C15H21N5O5 B15180729 [(2R,3S,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] pentanoate CAS No. 87970-07-8](/img/structure/B15180729.png)
[(2R,3S,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] pentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2R,3S,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] pentanoate is a complex organic compound that features a purine base attached to a pentanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3S,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] pentanoate typically involves multiple steps. The process begins with the preparation of the purine base, followed by the formation of the oxolane ring and subsequent esterification with pentanoic acid. Key reagents used in these reactions include protected nucleosides, various catalysts, and solvents such as dimethylformamide and dichloromethane. The reaction conditions often require controlled temperatures and pH levels to ensure the desired stereochemistry and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to enhance efficiency and scalability. Purification methods like crystallization and chromatography are crucial to obtain high-purity products suitable for research and application .
Chemical Reactions Analysis
Types of Reactions
[(2R,3S,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] pentanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to modify the purine base or the oxolane ring.
Substitution: Nucleophilic substitution reactions can occur at the purine base or the ester group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones, while nucleophilic substitution can introduce various functional groups to the purine base .
Scientific Research Applications
[(2R,3S,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] pentanoate has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound is studied for its potential role in nucleic acid analogs and as a probe for understanding enzyme-substrate interactions.
Medicine: Research explores its potential as a therapeutic agent, particularly in antiviral and anticancer treatments.
Industry: It is used in the development of new materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism by which [(2R,3S,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] pentanoate exerts its effects involves interactions with specific molecular targets. The purine base can bind to enzymes and receptors, influencing biochemical pathways. The compound may inhibit or activate certain enzymes, leading to changes in cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
Similar Compounds
Adenosine: Shares the purine base but differs in the sugar moiety and ester group.
Guanosine: Similar purine structure but with different functional groups attached.
Uridine: Contains a pyrimidine base instead of a purine, leading to different biochemical properties.
Uniqueness
[(2R,3S,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] pentanoate is unique due to its specific combination of a purine base with an oxolane ring and a pentanoate ester. This structure provides distinct chemical reactivity and biological activity, making it valuable for various research applications .
Properties
CAS No. |
87970-07-8 |
|---|---|
Molecular Formula |
C15H21N5O5 |
Molecular Weight |
351.36 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] pentanoate |
InChI |
InChI=1S/C15H21N5O5/c1-2-3-4-9(22)25-12-11(23)8(5-21)24-15(12)20-7-19-10-13(16)17-6-18-14(10)20/h6-8,11-12,15,21,23H,2-5H2,1H3,(H2,16,17,18)/t8-,11-,12+,15-/m1/s1 |
InChI Key |
GCTYFBHNQFEDDZ-UPSWMWPXSA-N |
Isomeric SMILES |
CCCCC(=O)O[C@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)CO)O |
Canonical SMILES |
CCCCC(=O)OC1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


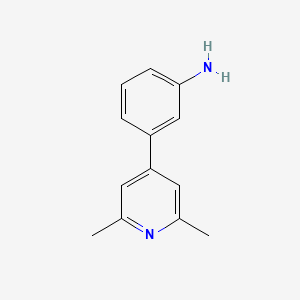
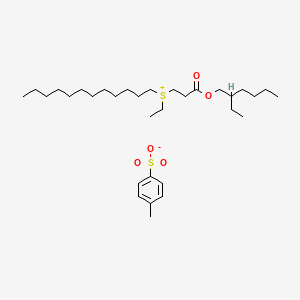
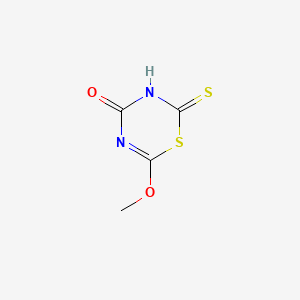
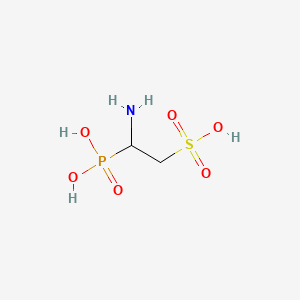
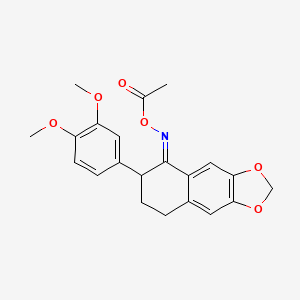
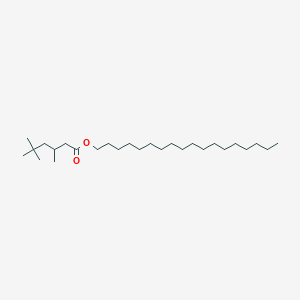
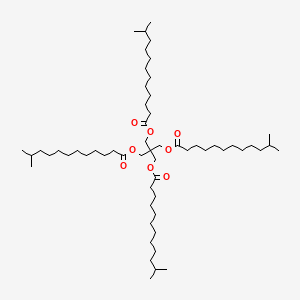


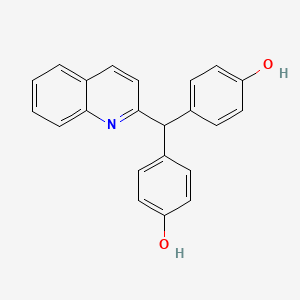
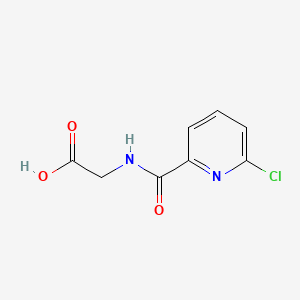
![5-(4-Methylpiperazin-1-YL)pyrido[2,3-B][1,5]benzothiazepine](/img/structure/B15180725.png)
